molecular formula C10H11N3O5 B8076861 5-(Carboxymethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

5-(Carboxymethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

Cat. No.: B8076861
M. Wt: 253.21 g/mol
InChI Key: WDTYDPJCRWKOIB-UHFFFAOYSA-N
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Description

The compound 5-(Carboxymethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a bicyclic heterocyclic molecule featuring a pyrazolo[1,5-a][1,4]diazepine core. Key structural attributes include:

  • 4-Oxo group: A ketone at position 4 stabilizes the diazepine ring conformation.
  • Carboxymethyl group at position 5: A -CH2COOH substituent introduces additional polarity and acidity.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazolo-diazepine derivatives, particularly in antiviral and enzyme inhibition contexts .

Properties

IUPAC Name

5-(carboxymethyl)-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c14-8(15)5-12-2-1-3-13-7(9(12)16)4-6(11-13)10(17)18/h4H,1-3,5H2,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTYDPJCRWKOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC(=NN2C1)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Carboxymethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo-diazepine class and is characterized by the following molecular formula: C13H16N4O3C_{13}H_{16}N_{4}O_{3}. Its structure features both pyrazole and diazepine rings, which contribute to its reactivity and interaction with biological targets.

Research indicates that this compound primarily acts as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways. By binding to the active sites of specific kinases, this compound can modulate various cellular processes, potentially leading to therapeutic effects such as:

  • Inhibition of cancer cell proliferation
  • Regulation of inflammatory responses

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro. Notably:

  • Kinase Inhibition : The compound was shown to effectively inhibit various kinases involved in cancer pathways. For example:
    • EGFR (Epidermal Growth Factor Receptor) : Inhibition led to decreased proliferation of cancer cell lines.
    • VEGFR (Vascular Endothelial Growth Factor Receptor) : Suppressed angiogenesis in tumor models.
  • Cell Viability Assays : Results from assays indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability across several cancer cell lines.

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of this compound. For instance:

  • Animal Models : Administration of the compound in murine models demonstrated significant suppression of tumor growth compared to control groups.
  • Toxicity Assessments : Minimal adverse effects were observed in biochemical and hematological parameters during toxicity evaluations.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureUnique Features
5-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acidStructureContains a tert-butoxycarbonyl protecting group; can be removed under acidic conditions.
8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepineStructureFeatures an imidazole ring fused with diazepine providing distinct reactivity.

Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. The results showed that it inhibited cell growth by inducing apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced inflammatory markers and improved joint function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of the target compound and its analogs is summarized below:

Compound Name Molecular Formula Substituent at Position 5 Molecular Weight (g/mol) Solubility Key References
Target Compound C10H12N3O5 -CH2COOH 254.23 (calculated) High (inferred from dual -COOH groups) -
5-[(tert-Butoxy)carbonyl]-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid C13H19N3O4 -COO(t-Bu) 281.31 Low (ester group reduces polarity)
5-(4-Carboxybenzyl)-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid C17H15N3O5 -CH2(C6H4-COOH) 341.32 Moderate (bulky aromatic substituent)
5-((2-Nitrophenyl)sulfonyl)-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid C14H12N4O6S -SO2(2-NO2C6H4) 380.34 Low (sulfonyl group)
4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid (base structure) C8H9N3O3 -H 195.18 Moderate (stored at RT)

Key Observations :

  • Solubility : The target compound’s dual carboxylic acid groups enhance water solubility compared to tert-butyl ester () or sulfonyl analogs (). The 4-carboxybenzyl analog () shows moderate solubility due to aromatic bulk .
  • Molecular Weight : The carboxymethyl group adds minimal molecular weight compared to bulky substituents like 4-carboxybenzyl or sulfonyl groups.

Research Findings and Implications

Substituent Effects on Bioactivity

  • Hydrophilic Groups : The carboxymethyl group in the target compound may improve bioavailability compared to lipophilic tert-butyl esters .

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